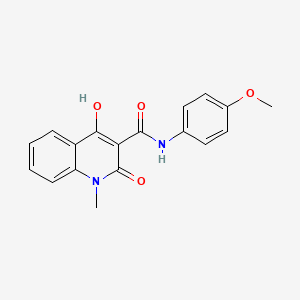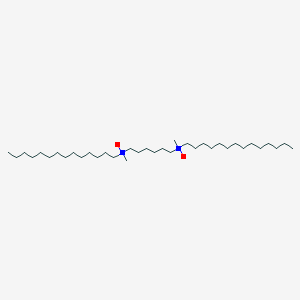
N,N'-dimethyl-N,N'-di(tetradecyl)hexane-1,6-diamine oxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N’-dimethyl-N,N’-di(tetradecyl)hexane-1,6-diamine oxide is a chemical compound with a complex structure. It is known for its unique properties and potential applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its long alkyl chains and the presence of both amine and oxide functional groups.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-dimethyl-N,N’-di(tetradecyl)hexane-1,6-diamine oxide typically involves the reaction of N,N’-dimethylhexane-1,6-diamine with tetradecyl halides under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The resulting product is then oxidized using an oxidizing agent like hydrogen peroxide to form the desired diamine oxide.
Industrial Production Methods
In an industrial setting, the production of N,N’-dimethyl-N,N’-di(tetradecyl)hexane-1,6-diamine oxide may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced purification techniques, such as distillation and chromatography, is common to remove any impurities and obtain the final product.
化学反応の分析
Types of Reactions
N,N’-dimethyl-N,N’-di(tetradecyl)hexane-1,6-diamine oxide can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to form higher oxidation state products.
Reduction: It can be reduced back to its corresponding amine form.
Substitution: The long alkyl chains can participate in substitution reactions with other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other peroxides are commonly used as oxidizing agents.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: Bases such as sodium hydroxide or potassium carbonate are used to facilitate nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state compounds, while reduction will revert the compound to its amine form.
科学的研究の応用
N,N’-dimethyl-N,N’-di(tetradecyl)hexane-1,6-diamine oxide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of complex molecules and polymers.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug delivery agent.
Industry: It is used in the formulation of surfactants, detergents, and other industrial products.
作用機序
The mechanism of action of N,N’-dimethyl-N,N’-di(tetradecyl)hexane-1,6-diamine oxide involves its interaction with molecular targets through its amine and oxide functional groups. These interactions can lead to various biological and chemical effects, depending on the specific application. The long alkyl chains also play a role in its mechanism of action by affecting its solubility and interaction with other molecules.
類似化合物との比較
Similar Compounds
N,N’-dimethylhexane-1,6-diamine: A precursor in the synthesis of N,N’-dimethyl-N,N’-di(tetradecyl)hexane-1,6-diamine oxide.
N,N,N’,N’-tetramethyl-1,6-hexanediamine: Another related compound with similar structural features but different functional groups.
N,N’-dimethyl-N,N’-di(methacryloxy ethyl)-1,6-hexanediamine: A monomer used in dental resins and other applications.
Uniqueness
N,N’-dimethyl-N,N’-di(tetradecyl)hexane-1,6-diamine oxide is unique due to its long alkyl chains and the presence of both amine and oxide functional groups. These features give it distinct chemical and physical properties, making it suitable for a wide range of applications in various fields.
特性
CAS番号 |
71182-06-4 |
|---|---|
分子式 |
C36H76N2O2 |
分子量 |
569.0 g/mol |
IUPAC名 |
N,N'-dimethyl-N,N'-di(tetradecyl)hexane-1,6-diamine oxide |
InChI |
InChI=1S/C36H76N2O2/c1-5-7-9-11-13-15-17-19-21-23-25-29-33-37(3,39)35-31-27-28-32-36-38(4,40)34-30-26-24-22-20-18-16-14-12-10-8-6-2/h5-36H2,1-4H3 |
InChIキー |
KSQCFONMVAHXRK-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCCC[N+](C)(CCCCCC[N+](C)(CCCCCCCCCCCCCC)[O-])[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


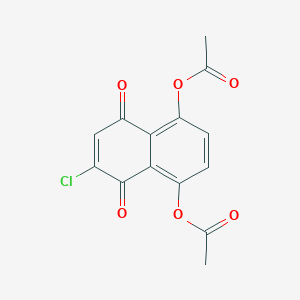
![N-[3-(Dimethylamino)-2,2-dimethylpropyl]-3-hydroxypropanamide](/img/structure/B14454851.png)
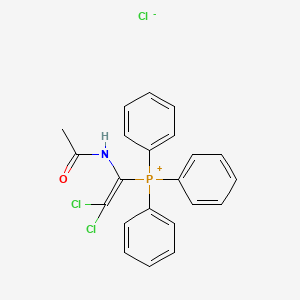
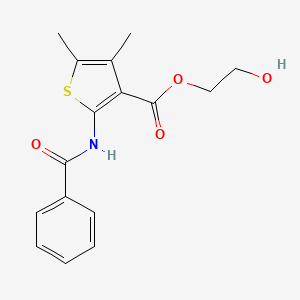
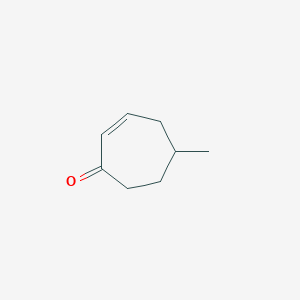
![2-Phenyl-4-[(E)-phenyldiazenyl]-2H-1,2,3-triazole](/img/structure/B14454878.png)
![Octadecanamide, N-[2-[(2-aminoethyl)amino]ethyl]-, monoacetate](/img/structure/B14454886.png)
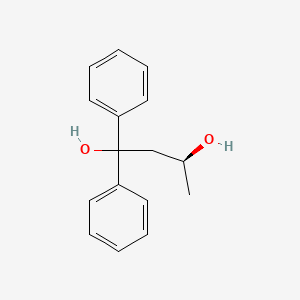
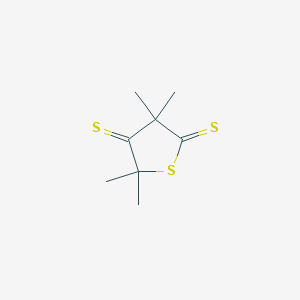
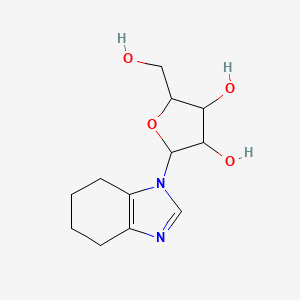
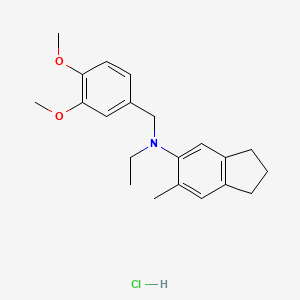
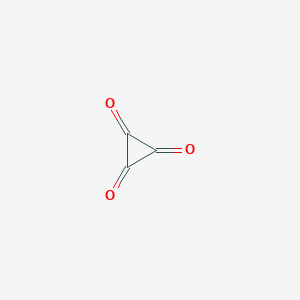
![2-(4-methylpiperazin-1-yl)-N-[(E)-(2,4,6-trimethylphenyl)methylideneamino]acetamide](/img/structure/B14454917.png)
